IMB-808

LXR Agonism Nuclear Receptor Transcriptional Activation

IMB-808 is a non-steroidal, partial dual agonist of LXRα/β that uniquely decouples reverse cholesterol transport from lipogenic side effects. Unlike full agonists (TO901317, GW3965), it potently induces ABCA1/ABCG1 expression and macrophage cholesterol efflux without triggering SREBP-1c-driven hepatic steatosis. This selective transcriptional profile makes it the definitive tool for atherosclerosis research, coregulator recruitment assays, and long-term in vivo plaque studies where confounding lipotoxicity must be avoided. Procure with confidence for mechanistic studies requiring clean LXR-mediated RCT readouts.

Molecular Formula C18H15F3N2O4
Molecular Weight 380.3 g/mol
CAS No. 870768-70-0
Cat. No. B1671743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMB-808
CAS870768-70-0
SynonymsIMB-808;  IMB 808;  IMB808
Molecular FormulaC18H15F3N2O4
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24)
InChIKeyXITZPIXICJOKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMB-808 CAS 870768-70-0: Potent LXRα/β Partial Dual Agonist with Dissociated Lipogenic Profile for Atherosclerosis Research


IMB-808 (CAS 870768-70-0) is a synthetic, non-steroidal Liver X Receptor (LXR) α/β partial dual agonist that has been identified as a promising chemical tool for studying atherosclerosis and cholesterol metabolism [1]. It belongs to a class of compounds known as selective LXR modulators (SLiMs), which aim to dissociate the beneficial effects of LXR activation on reverse cholesterol transport (RCT) from the adverse hepatic lipogenesis and hypertriglyceridemia associated with first-generation full agonists [2]. IMB-808 promotes the expression of key cholesterol efflux transporters, including ABCA1 and ABCG1, and enhances cholesterol efflux from macrophage-derived foam cells, thereby addressing a critical step in atherogenesis .

IMB-808 CAS 870768-70-0: Why Pan-LXR Agonists Cannot Be Substituted for This Selective Partial Modulator


LXR agonists represent a broad and mechanistically diverse class of compounds, and their pharmacological outcomes are exquisitely sensitive to their molecular structure. Generic substitution with pan-LXR full agonists like TO901317 (T0901317) or GW3965 is scientifically invalid due to profound functional differences. While these full agonists potently activate both LXRα and LXRβ, they concurrently trigger a robust, dose-limiting lipogenic response in hepatocytes, leading to hepatic steatosis and hypertriglyceridemia, which has halted their clinical development [1]. In direct contrast, IMB-808 is a partial agonist that exhibits a distinct coregulator recruitment profile and selectively induces reverse cholesterol transport genes (e.g., ABCA1, ABCG1) without a corresponding induction of hepatic lipogenic genes (e.g., SREBP-1c, FAS, SCD1) [2]. This fundamental divergence in downstream transcriptional output means that substituting IMB-808 with a generic LXR agonist would introduce a severe confounding variable (lipogenesis) that would not only alter the experimental outcome but also render any conclusions about LXR-mediated cholesterol efflux in the model unreliable [3].

IMB-808 CAS 870768-70-0: Quantitative Evidence Guide for Differentiated LXRα/β Partial Agonism vs. Comparators


Comparative LXRα/β Potency: IMB-808 vs. the Full Agonist GW3965

IMB-808 demonstrates potent dual agonism for LXRα and LXRβ. In a cell-based GAL4-pGL4-luciferase reporter assay, IMB-808 activates LXRα with an EC50 of 0.15 μM (150 nM) and LXRβ with an EC50 of 0.53 μM (530 nM) [1]. In comparison, the widely used LXR full agonist GW3965 is reported to have EC50 values of 190 nM for hLXRα and 30 nM for hLXRβ in a similar reporter gene assay [2]. While GW3965 exhibits a 6-fold selectivity for LXRβ over LXRα, IMB-808 shows a more balanced (approximately 3.5-fold) selectivity for LXRα over LXRβ. The moderate difference in absolute potency for LXRα is notable, but the key distinction lies in their divergent pharmacological profiles: IMB-808 acts as a partial agonist, whereas GW3965 acts as a full agonist.

LXR Agonism Nuclear Receptor Transcriptional Activation

Elimination of Hepatic Lipogenic Gene Induction: IMB-808 vs. the Full Agonist TO901317 (T0901317)

The key differentiation for IMB-808 is its lack of effect on hepatic lipogenic gene expression. A direct head-to-head study in HepG2 cells demonstrated that treatment with the full LXR agonist TO901317 significantly induced the expression of key lipogenic genes, including sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1) [1]. In contrast, under identical conditions, IMB-808 treatment did not significantly increase the expression of these genes, showing a profile indistinguishable from the vehicle control [1]. Other studies have reported that TO901317 can increase plasma triglycerides by 3.6-fold in vivo, a hallmark of LXR-mediated lipogenesis [2]. The selective gene induction profile of IMB-808 is a direct result of its distinct coregulator recruitment pattern and partial agonist activity [1].

Hepatic Lipogenesis SREBP-1c Drug Safety Profile

Promotion of Macrophage Cholesterol Efflux: IMB-808 Quantified Activity in Foam Cell Models

A functional consequence of LXR activation is the promotion of cholesterol efflux from lipid-laden macrophages, a key anti-atherogenic mechanism. IMB-808 has been shown to dose-dependently enhance cholesterol efflux to both Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL) in macrophage cell lines [1]. Treatment of RAW264.7 and THP-1 macrophage cells with IMB-808 (1-10 µM) significantly increases the protein expression of the cholesterol transporters ABCA1 and ABCG1, which are required for this process [1]. This functional effect is a direct and quantifiable readout of the compound's intended mechanism of action and is achieved without the concomitant increase in lipogenic gene expression observed with full agonists.

Reverse Cholesterol Transport Cholesterol Efflux Foam Cell

Distinct Coregulator Recruitment Profile: Molecular Basis for IMB-808's Partial Agonism

The differential pharmacology of IMB-808 is rooted in its distinct interaction with the LXR ligand-binding domain (LBD). Unlike the full agonist TO901317, IMB-808 induces a unique conformational change in the LXR LBD, resulting in a differential pattern of coregulator protein recruitment [1]. This was confirmed using a multiplex coregulator TR-FRET (CRT) assay, which revealed that IMB-808 promotes the recruitment of specific coactivator peptides (e.g., SRC1-2) while showing weaker or no recruitment of others, a signature consistent with a partial agonist [2]. This molecular profile is the mechanistic underpinning for its selective gene expression pattern, where it potently induces RCT-related genes (ABCA1, ABCG1) but fails to induce lipogenic genes (SREBP-1c, FAS), providing a molecular-level explanation for its dissociated pharmacological profile.

Coregulator Recruitment Ligand Binding Domain TR-FRET

IMB-808 CAS 870768-70-0: Best Research and Industrial Application Scenarios for This Dissociated LXR Agonist


Studying Reverse Cholesterol Transport (RCT) In Vitro Without Lipogenic Confounders

IMB-808 is an optimal tool compound for experiments designed to elucidate the LXR-mediated component of the reverse cholesterol transport (RCT) pathway in macrophage and hepatocyte cell culture models. Its ability to potently induce ABCA1 and ABCG1 expression and promote cholesterol efflux [1], while showing no induction of SREBP-1c and other lipogenic genes [2], allows researchers to isolate and study the RCT-related transcriptional program. This eliminates the confounding effects of hepatic lipid accumulation and steatosis that would otherwise be introduced by full agonists like TO901317 [2]. Typical applications include cholesterol efflux assays, gene expression profiling of LXR target genes, and studies of foam cell formation and regression.

Use as a Reference Partial Agonist in Coregulator Recruitment and TR-FRET Assays

Due to its well-characterized and distinct coregulator recruitment profile, IMB-808 serves as an essential reference compound in biophysical and biochemical assays that investigate ligand-induced coregulator interactions with the LXR ligand-binding domain (LBD) [3]. In multiplex coregulator TR-FRET (CRT) or similar assays, IMB-808 can be used as a benchmark for a partial agonist signature, in contrast to the full agonist signature of compounds like TO901317 [3]. This makes it invaluable for screening new LXR modulators, enabling the rapid identification of novel partial agonists and antagonists based on their ability to produce a similar or distinct coregulator recruitment pattern.

Investigating Atherosclerosis in Long-Term In Vivo Murine Models

IMB-808 is a highly suitable tool compound for long-term in vivo studies of atherosclerosis progression and regression in murine models (e.g., ApoE⁻/⁻ or LDLr⁻/⁻ mice). The primary limitation of first-generation LXR agonists for such studies has been the onset of severe hepatic steatosis and hypertriglyceridemia, which compromises animal health and confounds the interpretation of atheroprotection. As IMB-808 has been demonstrated to avoid inducing these lipogenic side effects [2], it allows for sustained LXR activation to study the impact on plaque burden, plaque stability, and systemic inflammation over weeks or months without the toxicological limitations of full agonists [1].

Medicinal Chemistry: A Lead Scaffold for Designing Next-Generation LXR Modulators

IMB-808 is not just a tool compound but also a valuable lead scaffold for medicinal chemistry efforts aimed at developing novel LXR agonists with an improved therapeutic index. Its unique chemical structure (a tertiary amine with a trifluorophenyl group) is distinct from other well-known LXR agonist chemotypes [3]. The detailed understanding of its partial agonist activity and selective gene induction profile provides a clear structure-activity relationship (SAR) starting point [2]. Researchers can use IMB-808 as a template for rational design and synthesis of analogs, aiming to further optimize its potency, selectivity, and pharmacokinetic properties while maintaining the desired dissociation from lipogenic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMB-808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.